![molecular formula C18H19N5O2 B4424407 N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B4424407.png)
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide
Descripción general
Descripción
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide, also known as IBOP or ML133, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide acts as a selective inhibitor of the ATP-sensitive potassium (KATP) channel, which is involved in the regulation of several physiological processes, including insulin secretion, neuronal excitability, and smooth muscle contraction. By inhibiting the KATP channel, this compound can modulate these processes and potentially treat diseases associated with their dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the modulation of neuronal excitability, and the relaxation of smooth muscle. These effects are mediated through the inhibition of the KATP channel and can have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide has several advantages for lab experiments, including its selectivity for the KATP channel and its well-established synthesis method. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide, including the development of more potent and selective inhibitors of the KATP channel, the investigation of its potential in treating other diseases, and the exploration of its mechanism of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
In conclusion, this compound is a small molecule inhibitor that has shown promise in treating various diseases through its selective inhibition of the KATP channel. Its synthesis method has been optimized over the years, and its biochemical and physiological effects have been extensively studied. While this compound has some limitations, its potential in treating diseases warrants further investigation and development.
Aplicaciones Científicas De Investigación
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide has been studied for its potential in treating various diseases, including Parkinson's disease, epilepsy, and neuropathic pain. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, this compound has been found to reduce seizure activity and increase the threshold for seizure induction. In neuropathic pain, this compound has been shown to reduce pain sensitivity and improve motor function.
Propiedades
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)8-16-22-15(23-25-16)11-21-18(24)14-9-19-17(20-10-14)13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULURWVESPLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)



![N-(2,6-dimethylphenyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424357.png)
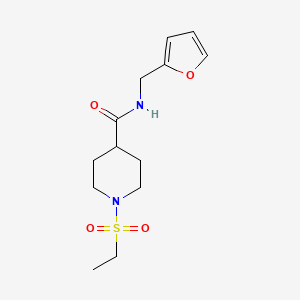
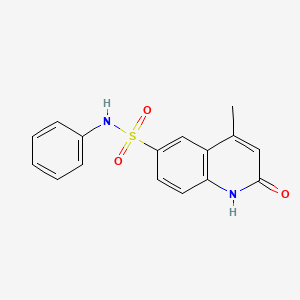
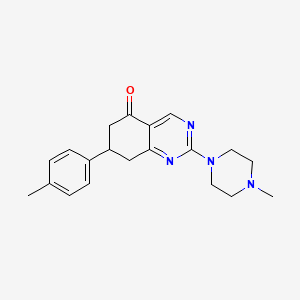

![benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424392.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-furamide](/img/structure/B4424397.png)
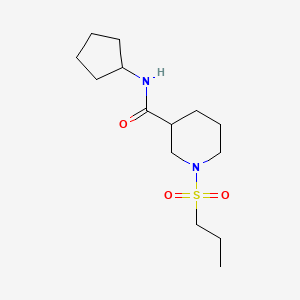
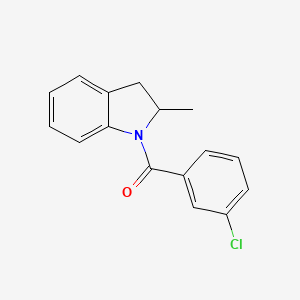
![11-[(4-methoxyphenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4424421.png)